molecular formula C15H15NO2 B2537986 2-hydroxy-N-(1-phenylethyl)benzamide CAS No. 101090-00-0

2-hydroxy-N-(1-phenylethyl)benzamide

Cat. No. B2537986
M. Wt: 241.29
InChI Key: XCKFSPDEIVZBOH-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(1-phenylethyl)benzamide, also referred to as SAL-3 in some studies, is a compound that has been the subject of various research investigations due to its interesting chemical and physical properties. The compound has been analyzed for its fluorescence characteristics, particularly in relation to the excited state intramolecular proton transfer (ESIPT) process, which can lead to dual fluorescence phenomena . Additionally, its structural analogs have been synthesized and evaluated for potential applications in medicinal chemistry, such as antimicrobial agents and metal complexation for anti-cancer evaluations .

Synthesis Analysis

The synthesis of 2-Hydroxy-N-(1-phenylethyl)benzamide and its derivatives typically involves nucleophilic acyl substitution reactions or condensation reactions with appropriate starting materials. For instance, similar compounds have been synthesized by reacting halogenated precursors with sodium tellurophenoxide . Another approach involves the reaction of hydroxy-nitro/aminophenyl compounds with benzoyl chloride derivatives to yield benzamide analogs . These methods yield compounds with varying substituents, which can significantly influence their biological activity and physical properties.

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-N-(1-phenylethyl)benzamide and related compounds has been characterized using various spectroscopic techniques, including fluorescence spectroscopy, NMR, and X-ray diffraction . These studies reveal that the molecular conformation and the presence of specific functional groups, such as hydroxyl and amide, play a crucial role in the compound's reactivity and interaction with other molecules. The presence of intramolecular hydrogen bonds is a common feature that can stabilize the molecule's structure .

Chemical Reactions Analysis

The chemical reactivity of 2-Hydroxy-N-(1-phenylethyl)benzamide is influenced by its functional groups. The hydroxyl group can participate in hydrogen bonding and proton transfer reactions, which are central to the ESIPT process and the resulting dual fluorescence . Additionally, the amide group can engage in coordination with metal ions, forming complexes with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-N-(1-phenylethyl)benzamide are closely related to its molecular structure. The compound exhibits interesting fluorescence behavior, which is sensitive to the pH and polarity of the surrounding medium . This sensitivity is attributed to the ESIPT process, which can be modulated by the solvent environment. The compound's ability to form hydrogen bonds and its electronic structure also contribute to its spectroscopic properties and potential as a ligand in metal complexes .

Scientific Research Applications

Fluorescence and pH Studies

2-hydroxy-N-(1-phenylethyl)benzamide has been studied for its unique fluorescence properties, especially in the context of pH changes and medium polarity. Niemczynowicz et al. (2020) investigated the fluorescence effects induced by the Excited State Intramolecular Proton Transfer (ESIPT) process in this compound. They observed significant changes in fluorescence emission spectra in various aqueous solutions with different hydrogen ion concentrations and in solvent mixtures. The findings suggest potential applications in spectroscopic studies and sensors that rely on fluorescence changes in response to environmental factors (Niemczynowicz et al., 2020).

Microbial Deracemisation

The compound has been utilized in microbial deracemisation processes. Cardus et al. (2004) described the conversion of racemic N-(1-hydroxy-1-phenylethyl)benzamide to its (R)-enantiomer using Cunninghamella echinulata. This study highlights its potential in producing specific enantiomers, which is important in the synthesis of pharmaceuticals and fine chemicals (Cardus et al., 2004).

Anticancer Research

2-hydroxy-N-(1-phenylethyl)benzamide derivatives have been explored for their antiproliferative and cytotoxic activity against cancer cell lines. Imramovský et al. (2013) synthesized various derivatives and found that some exhibited significant activity against human cancer cell lines, including the induction of apoptosis in melanoma cells. This finding opens avenues for further research in cancer therapy (Imramovský et al., 2013).

Antimicrobial and Antifungal Activities

The compound and its derivatives have demonstrated potential in antimicrobial and antifungal applications. Ertan et al. (2007) synthesized a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives, which showed a broad spectrum of activity against various microorganisms, including drug-resistant strains. These findings suggest potential uses in developing new antimicrobial agents (Ertan et al., 2007).

properties

IUPAC Name

2-hydroxy-N-(1-phenylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11(12-7-3-2-4-8-12)16-15(18)13-9-5-6-10-14(13)17/h2-11,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKFSPDEIVZBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N-(1-phenylethyl)benzamide

Citations

For This Compound
2
Citations
J Xu, J Berastegui-Cabrera, H Chen… - Journal of medicinal …, 2020 - ACS Publications
The effective treatment of adenovirus (HAdV) infections in immunocompromised patients still poses great challenges. Herein, we reported our continued efforts to optimize a series of …
Number of citations: 25 pubs.acs.org
H Chen, Z Yang, C Ding, L Chu, Y Zhang… - European journal of …, 2013 - Elsevier
Fragment-based drug design (FBDD) is a promising approach for the generation of lead molecules with enhanced activity and especially drug-like properties against therapeutic targets…
Number of citations: 100 www.sciencedirect.com

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